Cetirizine Impurity D

Description

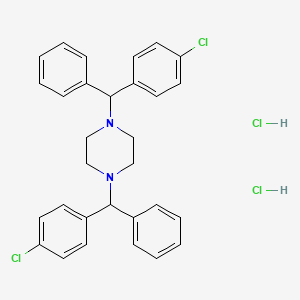

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKWYPRSELVIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346451-15-8, 856841-95-7 | |

| Record name | Cetirizine hydrochloride impurity, cetirizine dimer- [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346451158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K68SCT4TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Formation mechanism of Cetirizine Dimer Impurity

An In-depth Technical Guide on the Formation Mechanism of Cetirizine Dimer Impurity

Introduction

Cetirizine, a potent second-generation H1 histamine receptor antagonist, is widely prescribed for the management of allergic rhinitis and chronic urticaria. Its high efficacy and favorable safety profile, characterized by minimal sedative effects, have established it as a cornerstone in allergy treatment. As with any pharmaceutical active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and therapeutic efficacy. The identification and control of impurities generated during synthesis or degradation are critical aspects of drug development and manufacturing, mandated by regulatory bodies worldwide.

One of the known process-related impurities in the synthesis of cetirizine is the Cetirizine Dimer Impurity, also identified in the European Pharmacopoeia as Cetirizine Impurity D. This guide provides a comprehensive technical overview of the formation mechanism of this impurity, intended for researchers, scientists, and drug development professionals. It will cover the proposed chemical pathway for its formation, influencing factors, analytical detection methods, and strategies for its control.

Identification and Structure of the Cetirizine Dimer Impurity

The Cetirizine Dimer Impurity is a distinct chemical entity formed as a byproduct during the synthesis of cetirizine. Its chemical structure has been elucidated and is well-characterized.

-

Chemical Name: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine[1][2][3][4]

-

Synonyms: Cetirizine Dimer Impurity (USP), Cetirizine EP Impurity D[1][2][3][4][5]

-

Molecular Formula: C₃₄H₃₆Cl₂N₂

-

Molecular Weight: 555.57 g/mol

The structure consists of a central piperazine ring where both nitrogen atoms are substituted with a (4-chlorophenyl)phenylmethyl group.

Proposed Formation Mechanism

The Cetirizine Dimer Impurity is predominantly considered a synthesis-related impurity , arising from a di-alkylation reaction on the piperazine ring, rather than a degradant of the final cetirizine molecule. The most plausible formation pathway occurs during the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, which is subsequently used to produce cetirizine.

The core reaction is a nucleophilic substitution where the nitrogen atom(s) of piperazine attack the electrophilic carbon of 4-chlorobenzhydryl chloride.

Step 1: Mono-alkylation (Desired Reaction) In the intended synthetic route, one nitrogen atom of piperazine reacts with one molecule of 4-chlorobenzhydryl chloride to form the desired intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine.

Step 2: Di-alkylation (Dimer Formation) However, the mono-alkylated product still possesses a reactive secondary amine. Under certain reaction conditions, this second nitrogen atom can undergo a subsequent alkylation with another molecule of 4-chlorobenzhydryl chloride, leading to the formation of the symmetrical dimer, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.

Caption: Proposed synthetic pathway for the formation of Cetirizine Dimer Impurity.

Factors Influencing Dimer Formation:

-

Stoichiometry: An excess of 4-chlorobenzhydryl chloride relative to piperazine significantly increases the probability of di-alkylation.

-

Reaction Conditions: Elevated temperatures and prolonged reaction times can promote the formation of the dimer.

-

Base and Solvent: The choice of base and solvent can influence the reactivity of the piperazine nitrogens and the solubility of the intermediates, thereby affecting the product distribution.

-

Use of Protecting Groups: A common strategy to prevent di-alkylation is the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine or N-formyl piperazine). The protecting group blocks one nitrogen atom, allowing for selective mono-alkylation on the other. The protecting group is then removed in a subsequent step.

Quantitative Data on Cetirizine Dimer Impurity

The concentration of the Cetirizine Dimer Impurity is typically controlled to be within the limits specified by pharmacopoeias. While extensive quantitative data from manufacturing batches is proprietary, forced degradation and process development studies provide insights into the levels at which this impurity can be formed.

| Condition/Source | Reported Level of Dimer Impurity | Reference |

| Process-related impurity in Cetirizine Dihydrochloride | 0.1-0.15% | [6][7] |

| Forced degradation studies (Acidic) | Degradation of cetirizine observed, but dimer not specified as a primary degradant. | [8][9][10] |

| Forced degradation studies (Alkaline) | Degradation of cetirizine observed, but dimer not specified as a primary degradant. | [8][9][10] |

| Forced degradation studies (Oxidative) | Primary degradation product is Cetirizine N-oxide. | [7][11][12][13][14] |

Experimental Protocols

Illustrative Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine and Potential Dimer Formation

This protocol illustrates a typical N-alkylation where the dimer can be formed as a byproduct.

Materials:

-

Piperazine

-

4-Chlorobenzhydryl chloride

-

Potassium carbonate (or another suitable base)

-

Toluene (or another suitable solvent)

-

Deionized water

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

To a stirred solution of piperazine (excess) in toluene, add potassium carbonate.

-

Heat the mixture to a specified temperature (e.g., 80°C).

-

Slowly add a solution of 4-chlorobenzhydryl chloride in toluene to the reaction mixture.

-

Maintain the reaction at the set temperature for several hours, monitoring the progress by TLC or HPLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

The organic layer is washed with water.

-

The product can be extracted into an acidic aqueous layer and then re-precipitated by basifying the aqueous layer.

-

The crude product is then analyzed by HPLC to determine the ratio of the desired mono-alkylated product to the di-alkylated dimer impurity.

Analytical Method for Detection and Quantification of Cetirizine Dimer Impurity by HPLC

A stability-indicating RP-HPLC method is typically used for the determination of cetirizine and its related substances, including the dimer impurity.

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[14][15]

-

Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 5.5.[14][15]

-

Mobile Phase B: Acetonitrile/Methanol/Tetrahydrofuran mixture.[14][15]

-

Gradient: A suitable gradient program to elute cetirizine and all its impurities.

-

Column Temperature: Ambient or controlled at 25°C.[11]

-

Injection Volume: 20 µL.

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Cetirizine Dimer Impurity reference standard in a suitable diluent (e.g., mobile phase). Prepare working standards by appropriate dilution.

-

Test Solution: Accurately weigh and dissolve the cetirizine API or drug product in the diluent to a known concentration.

Caption: General workflow for the analytical detection of Cetirizine Dimer Impurity.

Conclusion and Recommendations

The Cetirizine Dimer Impurity, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is primarily a process-related impurity formed during the synthesis of cetirizine. Its formation is attributed to the di-alkylation of the piperazine ring. The presence of this impurity can be effectively controlled through careful optimization and control of the synthetic process.

Recommendations for Control:

-

Stoichiometric Control: Precise control of the molar ratio of 4-chlorobenzhydryl chloride to the piperazine starting material is crucial to minimize di-alkylation.

-

Use of Protecting Groups: Employing a mono-protected piperazine derivative is a highly effective strategy to ensure selective mono-alkylation.

-

Process Parameter Optimization: Optimization of reaction temperature, time, and the choice of solvent and base can further enhance the selectivity towards the desired mono-alkylated product.

-

Robust Analytical Monitoring: Implementation of a validated, stability-indicating HPLC method is essential for the routine monitoring of the dimer impurity in both the API and the final drug product, ensuring compliance with regulatory standards.

References

- 1. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Cetirizine Impurity D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Cetirizine Impurity D, a process-related impurity in the synthesis of the antihistamine Cetirizine. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for key data, analytical methodologies, and characterization workflows. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for analysis are provided.

Introduction

Cetirizine is a widely used second-generation H1 histamine receptor antagonist. During its synthesis, various impurities can be formed, one of which is this compound. The identification, quantification, and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. This guide focuses specifically on the physicochemical characteristics of this compound, also known by its synonyms, Cetirizine Dimer Impurity or 1,4-bis((4-chlorophenyl)phenylmethyl)piperazine.

Chemical Identity and Structure

This compound is a symmetrical molecule formed by the linkage of two benzhydryl moieties to a central piperazine ring.

-

IUPAC Name: 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine[1]

-

Synonyms: Cetirizine Dimer Impurity (USP), Cetirizine EP Impurity D[2][3][4]

The dihydrochloride salt is also a common form of this impurity.

Physicochemical Properties

A summary of the available quantitative physicochemical data for this compound is presented in the tables below. It is important to note that some of these values are calculated and have not been experimentally determined in all cases.

Table 1: General Physicochemical Properties

| Property | Value | Form | Source |

| Appearance | Off-white solid | Solid | [3] |

| Melting Point | 165-175 °C | Free Base | [10] |

| Boiling Point | Not Available | - | |

| pKa | Not Available | - |

Table 2: Solubility and Partition Coefficient

| Property | Value | Conditions | Source |

| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) | Not Specified | [3][8] |

| LogP (Calculated) | 7.49 | Not Applicable | [5] |

Experimental Protocols

The following sections detail the methodologies for the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The purity of this compound is typically determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a general protocol adapted from methods used for the analysis of Cetirizine and its related substances.[11][12][13][14]

Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API) and other potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[13]

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium dihydrogen phosphate (or other suitable buffer salts)

-

Phosphoric acid or sodium hydroxide (for pH adjustment)

-

Purified water

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase A: 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 3.8 with phosphoric acid)[14]

-

Mobile Phase B: Acetonitrile[14]

-

Gradient: A time-based gradient can be optimized to achieve the best separation. A typical starting point could be a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B.

-

Flow Rate: 1.0 mL/min[14]

-

Column Temperature: 40 °C[14]

-

Detection Wavelength: 232 nm[14]

-

Injection Volume: 10 µL[14]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Sample Preparation: Prepare the sample containing this compound by dissolving it in the same diluent used for the standard preparation.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The amount of this compound in the sample can be determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding standard.

Characterization by Mass Spectrometry and NMR

The structural confirmation of this compound is typically achieved through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is a common technique for the analysis of such compounds.

-

Expected Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ for the free base would be at m/z 487.16.[1]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information based on the resulting daughter ions.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and chlorophenyl rings, as well as the protons of the piperazine ring and the methine protons.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, confirming the overall structure.[1]

-

2D NMR Techniques: Techniques such as COSY and HSQC can be employed to establish the connectivity between protons and carbons, providing unambiguous structural elucidation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of this compound.

Conclusion

References

- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]

- 3. allmpus.com [allmpus.com]

- 4. epichem.com [epichem.com]

- 5. chemscene.com [chemscene.com]

- 6. Cetirizine EP Impurity D - CAS - 346451-15-8 | Axios Research [axios-research.com]

- 7. GSRS [precision.fda.gov]

- 8. allmpus.com [allmpus.com]

- 9. htsbiopharma.com [htsbiopharma.com]

- 10. Cetirizine Dihydrochloride Imp. D (EP) - Analytica Chemie [analyticachemie.in]

- 11. shimadzu.com [shimadzu.com]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]

An In-depth Technical Guide to Cetirizine Impurity D (CAS Number: 346451-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a widely used second-generation antihistamine, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and characterization of impurities that may arise during its synthesis or storage. This technical guide provides a comprehensive overview of Cetirizine Impurity D, a known process-related impurity. This document details its chemical identity, potential formation pathways, analytical methodologies for its detection and quantification, and a summary of its known physicochemical properties. The information presented is intended to support researchers, analytical scientists, and drug development professionals in understanding and controlling this impurity in cetirizine drug substances and products.

Introduction to Cetirizine and its Impurities

Cetirizine, chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent and selective histamine H1-receptor antagonist.[1][2] Its non-sedating properties have made it a cornerstone in the treatment of allergic rhinitis and chronic urticaria.[2][3] The synthesis of cetirizine is a multi-step process, and like any chemical synthesis, it is susceptible to the formation of impurities. These impurities can be process-related, degradation products, or isomers. Regulatory authorities worldwide require stringent control of these impurities to ensure the safety and quality of the final drug product.

This compound is identified as a dimer of the benzhydrylpiperazine moiety of cetirizine.[4] Understanding its formation and having robust analytical methods for its control are crucial for manufacturers of cetirizine.

Physicochemical Properties of this compound

This compound is chemically known as 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine. It is also referred to as Cetirizine Dimer Impurity in the United States Pharmacopeia (USP).[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 346451-15-8 | [4] |

| Chemical Name | 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine | [4] |

| Synonyms | Cetirizine Dimer Impurity (USP) | [4] |

| Molecular Formula | C₃₀H₂₈Cl₂N₂ | |

| Molecular Weight | 487.47 g/mol | |

| Appearance | White to Off-White Solid |

Potential Formation Pathway of this compound

The formation of this compound is likely to occur during the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, or during the subsequent steps leading to the final cetirizine molecule. One of the common synthetic routes to cetirizine involves the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable two-carbon side chain containing a carboxylic acid or its precursor.[5][6][7]

The formation of the dimer impurity can be postulated to occur through a side reaction where two molecules of a reactive benzhydryl intermediate, such as 4-chlorobenzhydryl chloride, react with one molecule of piperazine. Alternatively, an already formed 1-[(4-chlorophenyl)phenylmethyl]piperazine molecule could react with another molecule of 4-chlorobenzhydryl chloride. The reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, can influence the extent of this side reaction.

Figure 1: Postulated formation pathway of this compound.

Analytical Methodologies

The primary analytical technique for the detection and quantification of this compound, along with other related substances in cetirizine, is High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed and validated for this purpose, often referencing the United States Pharmacopeia (USP) monograph for Cetirizine Hydrochloride.[8][9][10]

Experimental Protocol: HPLC Method for Cetirizine and its Impurities

The following is a representative HPLC method compiled from various sources for the analysis of cetirizine and its related compounds, including Impurity D.[9][11][12][13]

| Parameter | Condition |

| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | A mixture of 0.05 M potassium dihydrogen phosphate buffer, acetonitrile, methanol, and tetrahydrofuran (e.g., in a ratio of 60:25:10:5, v/v/v/v), with the pH adjusted to around 5.5. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 230 nm |

| Column Temperature | Ambient |

| Sample Preparation | Accurately weigh and dissolve the cetirizine sample in the mobile phase to a final concentration of about 1 mg/mL. |

| Standard Preparation | Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 µg/mL). |

System Suitability: The method should be validated for system suitability parameters such as theoretical plates, tailing factor, and repeatability of injections, as per regulatory guidelines.[12]

Logical Workflow for Impurity Identification and Control

The control of this compound in the final drug substance involves a systematic approach, from analytical method development to process optimization.

Figure 2: Logical workflow for the identification and control of this compound.

Toxicological and Pharmacological Profile

As of the date of this document, there is a lack of publicly available toxicological and pharmacological data specifically for this compound. The toxicological assessment of impurities is a critical component of drug safety evaluation. In the absence of specific data, the potential toxicity of an impurity is often assessed based on its structure and comparison to related compounds. Given that this compound is a dimer of a key structural component of cetirizine, its pharmacological activity, if any, might be related to histamine H1 receptor binding, although this is speculative. General toxicological studies on piperazine and its derivatives have been conducted, but these may not be directly applicable to the specific structure of this compound.[14][15][16][17] Therefore, the control of this impurity to the lowest feasible levels, as determined by robust analytical methods and process understanding, is of paramount importance.

Conclusion

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. ovid.com [ovid.com]

- 10. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ec.europa.eu [ec.europa.eu]

- 17. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cetirizine Impurity D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory guidelines, analytical methodologies, and chemical properties of Cetirizine Impurity D. The information is intended to support research, development, and quality control activities related to cetirizine and its related substances.

Introduction to Cetirizine and its Impurities

Cetirizine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria.[1][2] Like any pharmaceutical product, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy.[3][4] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish strict limits for impurities in drug substances and finished products.[3][5][6] this compound is a specified impurity in both the EP and USP monographs for Cetirizine Dihydrochloride.[5][7][8]

Chemical Profile of this compound

This compound is chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[7][9][10] It is also known as Cetirizine Dimer Impurity.[7][11]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine[7][9][10] |

| Synonym(s) | Cetirizine Dimer Impurity (USP)[7][11] |

| CAS Number | 346451-15-8 (Free Base)[7][9][12], 856841-95-7 (Dihydrochloride)[11][13][14] |

| Molecular Formula | C₃₀H₂₈Cl₂N₂[7][12] |

| Molecular Weight | 487.5 g/mol [7][9] |

Regulatory Limits for this compound

Pharmacopoeial monographs provide specific limits for the control of impurities in Cetirizine Dihydrochloride. These limits are crucial for ensuring the quality and safety of the drug product.

Table 2: Pharmacopoeial Limits for this compound

| Pharmacopoeia | Impurity | Specification |

| European Pharmacopoeia (EP) | Impurity D | Not more than 0.5 times the area of the principal peak in the chromatogram obtained with reference solution (b) (0.1%)[5] |

| United States Pharmacopeia (USP) | Cetirizine Dimer | Acceptance criteria are specified in the monograph's impurity table.[8][15] |

The European Pharmacopoeia also specifies a total limit for all impurities and a disregard limit.[5] The total of impurities should not be more than 1.5 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.3%), and any peak with an area less than 0.1 times the area of the principal peak in the chromatogram of the reference solution (b) (0.02%) is to be disregarded.[5]

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the determination of cetirizine and its related substances, including Impurity D.[16][17][18] The following section details a typical experimental protocol based on pharmacopoeial methods.

This protocol is a synthesized representation of methods described in pharmacopoeial monographs.

Objective: To detect and quantify this compound and other related substances in Cetirizine Dihydrochloride.

Instrumentation:

Chromatographic Conditions:

-

Column: A stainless steel column (e.g., 0.25 m x 4.6 mm) packed with silica gel for chromatography (5 µm).[5]

-

Mobile Phase: A filtered and degassed mixture of dilute sulphuric acid, water, and acetonitrile (e.g., 0.4:6.6:93 V/V/V).[5]

-

Injection Volume: 20 µL.[5]

-

Run Time: At least 3 times the retention time of the principal peak (Cetirizine).[5]

Preparation of Solutions:

-

Test Solution: Dissolve 20.0 mg of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.[5]

-

Reference Solution (b): Dilute 2.0 mL of the test solution to 50.0 mL with the mobile phase. Dilute 5.0 mL of this solution to 100.0 mL with the mobile phase.[5] This solution typically corresponds to a 0.2% concentration relative to the test solution.

System Suitability:

-

The system suitability is typically assessed using a resolution solution containing cetirizine and another specified impurity (e.g., Impurity A) to ensure adequate separation.[5]

Analysis:

-

Inject the test solution and the reference solution into the chromatograph.

-

Compare the peak area of Impurity D in the chromatogram of the test solution with the area of the principal peak in the chromatogram of the reference solution (b).

Formation of this compound

This compound, the dimer, is a process-related impurity that can be formed during the synthesis of Cetirizine.[4] The formation of this impurity is likely due to a side reaction involving the starting materials or intermediates. The general synthesis of cetirizine involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable reagent.[19][20] Dimerization could potentially occur under certain reaction conditions.

The following diagram illustrates a logical workflow for the control of this compound.

Caption: Logical workflow for the control of this compound.

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Cetirizine Dihydrochloride. Adherence to the guidelines set forth by major pharmacopoeias, coupled with robust analytical monitoring and a well-understood synthesis process, is essential for drug manufacturers. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of cetirizine products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. drugfuture.com [drugfuture.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]

- 8. uspnf.com [uspnf.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. allmpus.com [allmpus.com]

- 12. Cetirizine EP Impurity D - CAS - 346451-15-8 | Axios Research [axios-research.com]

- 13. epichem.com [epichem.com]

- 14. drjcrbio.com [drjcrbio.com]

- 15. drugfuture.com [drugfuture.com]

- 16. ovid.com [ovid.com]

- 17. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Toxicological Profile of Cetirizine Process Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of known and potential process impurities associated with the synthesis of Cetirizine, a widely used second-generation antihistamine. The control of such impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document summarizes available quantitative toxicological data, outlines relevant experimental protocols based on international guidelines, and visualizes key concepts in toxicology assessment.

Introduction to Cetirizine and its Impurities

Cetirizine is a potent and selective H1-receptor antagonist utilized in the management of allergic rhinitis and chronic urticaria.[1] The synthesis of Cetirizine is a multi-step process that can lead to the formation of various impurities. These can be broadly categorized as process-related impurities (intermediates, by-products), degradation products, and structurally related analogs. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification, quantification, and toxicological assessment of impurities to ensure they are present at levels that do not pose a risk to patient health.[2][3]

Identified Process Impurities and their Toxicological Data

Several process impurities have been identified in the manufacturing of Cetirizine. The toxicological profiles of some of these impurities are better characterized than others.

N-Nitrosopiperazine (NPZ)

N-Nitrosopiperazine is a potential genotoxic impurity that can form during the synthesis of piperazine-containing drugs like Cetirizine.[4] Nitrosamines are a class of compounds that are of significant concern due to their carcinogenic potential.[5]

Dichloroacetic Acid (DCAA)

Dichloroacetic acid is another potential genotoxic impurity that has been identified in the Cetirizine dihydrochloride drug substance.[4] Its toxicological profile has been studied due to its presence as a water disinfection by-product.

Other Process-Related Impurities

Scientific literature has reported the isolation and characterization of other process-related impurities in Cetirizine dihydrochloride, including:

-

(±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid

-

bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether

-

Cetirizine N-oxide (a degradation product)[6]

Currently, there is a significant lack of publicly available toxicological data for (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid and bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether. For Cetirizine N-oxide, a safety data sheet indicates that it is harmful if swallowed, falling under Acute Toxicity - Oral Category 4, however, a specific LD50 value is not provided. In the absence of experimental data, in silico (computational) toxicology methods can be employed as a first-tier approach to predict the potential toxicity of these data-poor impurities based on their chemical structures.[7][8]

Quantitative Toxicological Data Summary

The following table summarizes the available quantitative toxicological data for the identified Cetirizine process impurities.

| Impurity Name | CAS Number | Toxicological Endpoint | Species | Route of Administration | Value | Reference(s) |

| N-Nitrosopiperazine (NPZ) | 5632-47-3 | Oral LD50 | Rat | Oral | 2260 mg/kg | [9] |

| Carcinogenicity | Rat | Oral (drinking water) | Carcinogenic (olfactory and liver tumors) | [10] | ||

| Dichloroacetic Acid (DCAA) | 79-43-6 | Oral LD50 | Rat | Oral | 2820 - 4480 mg/kg | [4] |

| Dermal LD50 | Rabbit | Dermal | 797 mg/kg | |||

| NOAEL (Carcinogenicity) | Rat | Oral (drinking water) | 3.6 mg/kg/day | [11] | ||

| LOAEL (Neurotoxicity) | Dog | Oral | 12.5 mg/kg/day | [12] | ||

| Cetirizine N-oxide | 1076199-80-8 | Acute Toxicity | - | Oral | Category 4 (Harmful if swallowed) |

Experimental Protocols for Toxicological Assessment

The toxicological evaluation of pharmaceutical impurities follows a structured approach, often guided by OECD (Organisation for Economic Co-operation and Development) guidelines. The primary goal is to assess the potential for genotoxicity, as this is a major concern for impurities present at low levels.

Genotoxicity Assays

A standard battery of genotoxicity tests is typically employed to assess the mutagenic and clastogenic potential of an impurity.

-

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471 : This is a widely used in vitro test to detect gene mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The impurity is incubated with the bacterial strains, with and without a metabolic activation system (e.g., rat liver S9 fraction), to see if it can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium. For nitrosamines, enhanced testing conditions are often recommended to improve sensitivity.[13]

-

In Vitro Mammalian Cell Micronucleus Test - OECD TG 487 : This assay is used to detect chromosomal damage. Mammalian cells are treated with the impurity, and after an appropriate incubation period, the cells are examined for the presence of micronuclei. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD TG 474 : This in vivo test assesses genotoxicity in a whole animal system. The test substance is administered to a rodent, and after a suitable time, bone marrow or peripheral blood is collected to examine the frequency of micronucleated immature erythrocytes.

General Toxicity Studies

If an impurity is not genotoxic but is present at significant levels, general toxicity studies may be required.

-

Repeated Dose Toxicity Studies (OECD TG 407, 408) : These studies involve administering the impurity to animals (usually rodents) for a period of 28 or 90 days. The objective is to identify potential target organs for toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which impurities exert their toxic effects is crucial for a comprehensive risk assessment.

N-Nitrosopiperazine (NPZ)

The primary mechanism of toxicity for N-nitrosamines is their metabolic activation by cytochrome P450 enzymes in the liver to form reactive electrophilic species.[5] These reactive intermediates can then form adducts with DNA, leading to DNA damage, mutations, and potentially the initiation of cancer.[5] The specific signaling pathways involved in nitrosamine-induced carcinogenesis are complex and can involve the modulation of pathways related to cell proliferation, survival, and migration, such as G-protein signaling, nAchR signaling, and EGFR signaling in lung cancer, and the adenylyl cyclase/cAMP/PKA/CREB pathway in breast cancer.[5]

Dichloroacetic Acid (DCAA)

The toxicological effects of DCAA have been linked to the modulation of several signaling pathways:

-

Reactive Oxygen Species (ROS) - JNK Signaling Pathway : DCAA has been shown to enhance the antitumor effect of certain chemotherapeutic agents in liver cancer cells by regulating the ROS-JNK signaling pathway.[14]

-

Akt/mTOR and p53 Signaling : In breast cancer, DCAA can inhibit the Akt/mTOR pathway, and in colorectal cancer, it can modulate the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[15]

-

HIF-1α Signaling : DCAA may synergistically inhibit cancer metastasis by suppressing the HIF-1α signaling pathway.[16]

-

Mitochondrial Metabolism : A primary mechanism of action for DCAA is the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC) and a shift from glycolysis to glucose oxidation in the mitochondria.[13][17]

Visualizations

Caption: A generalized workflow for the toxicological assessment of pharmaceutical impurities.

Caption: Key signaling pathways modulated by Dichloroacetic Acid (DCAA).

Conclusion

The toxicological evaluation of process impurities is a cornerstone of ensuring the safety of Cetirizine. For well-characterized impurities like N-nitrosopiperazine and dichloroacetic acid, a body of evidence exists to inform risk assessments. However, for other, less common process impurities, significant data gaps remain. A robust strategy for managing these impurities involves a combination of analytical characterization, adherence to established toxicological testing guidelines, and the application of predictive toxicology models for data-poor compounds. Continuous monitoring of the impurity profile of Cetirizine and a thorough understanding of the toxicological implications of any new or altered impurities are essential for maintaining the high safety standards of this important medication.

References

- 1. Bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether | C26H20Cl2O | CID 129855018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. columbuschemical.com [columbuschemical.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. fishersci.com [fishersci.com]

- 5. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. Chronic oral administration of 1-nitrosopiperazine at high doses to MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. series.publisso.de [series.publisso.de]

- 12. dir.ca.gov [dir.ca.gov]

- 13. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oaepublish.com [oaepublish.com]

- 15. Frontiers | Unraveling the therapeutic mechanisms of dichloroacetic acid in lung cancer through integrated multi-omics approaches: metabolomics and transcriptomics [frontiersin.org]

- 16. Dichloroacetic acid and rapamycin synergistically inhibit tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of related compounds of cetirizine, a widely used second-generation antihistamine. It details the various types of impurities, including those arising from manufacturing processes, degradation, and metabolism. This document outlines detailed experimental protocols for the analytical techniques employed in their detection and quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Furthermore, it summarizes the acceptance criteria for these related substances as stipulated by major pharmacopeias and presents a logical workflow for their analysis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of cetirizine and its formulations.

Introduction to Cetirizine and its Related Compounds

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent and selective H1-receptor antagonist.[1] Its efficacy and favorable safety profile have made it a cornerstone in the treatment of allergic rhinitis and chronic urticaria.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the medication.[2]

Cetirizine related compounds can be broadly categorized as:

-

Process-Related Impurities: These are substances formed during the synthesis of cetirizine. They can include starting materials, intermediates, by-products, and reagents. An example of a process-related impurity is 2-(2-(4-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)acetic acid, which has been detected in the range of 0.1-0.15% in cetirizine dihydrochloride.[2]

-

Degradation Products: These impurities are formed when cetirizine is exposed to various stress conditions such as acid, base, oxidation, heat, or light.[3][4] A notable degradation product is cetirizine N-oxide, which can form through the oxidation of the piperazine nitrogen.[5]

-

Metabolites: While cetirizine undergoes limited metabolism in the body, some biotransformation does occur.[6] The primary metabolic pathways involve oxidation and O-dealkylation.[7] A significant portion of the drug is excreted unchanged in the urine.[6][7]

Analytical Methodologies for Identification and Characterization

The identification and quantification of cetirizine related compounds are predominantly achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of cetirizine and its related substances.[3][8][9]

Key HPLC Parameters:

-

Column: C8 or C18 columns are typically used for separation.[3][10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate, sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile, methanol) is commonly employed.[3][8][10] The pH of the mobile phase is a critical parameter for achieving optimal separation.

-

Detection: UV detection at approximately 230 nm is standard for quantifying cetirizine and its impurities.[3][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown impurities and for highly sensitive quantification, LC coupled with mass spectrometry (LC-MS or LC-MS/MS) is an indispensable tool.[2][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown compounds.[2]

Quantitative Data Summary

The acceptance criteria for cetirizine related compounds are defined by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

Table 1: Cetirizine Related Compounds and their Acceptance Criteria (European Pharmacopoeia)

| Impurity Name | Acceptance Criterion |

| Impurity A | ≤ 0.1% |

| Impurity B | ≤ 0.1% |

| Impurity C | ≤ 0.1% |

| Impurity D | ≤ 0.1% |

| Impurity E | ≤ 0.1% |

| Impurity F | ≤ 0.1% |

| Unspecified Impurities (each) | ≤ 0.1% |

| Total Impurities | ≤ 0.3% |

Source: European Pharmacopoeia 6.0[9]

Table 2: Cetirizine Related Compounds and their Acceptance Criteria (United States Pharmacopeia)

| Compound Name | Relative Retention Time (RRT) | Limit (%) |

| 4-CBH | ~0.3 | 0.1 |

| Dimer | ~0.5 | 0.1 |

| 2-Chlorocetirizine | ~0.85 | 0.1 |

| Cetirizine related compound A | ~0.9 | 0.1 |

| Deschlorocetirizine | ~1.4 | 0.1 |

| CBHP | ~1.45 | 0.1 |

| Individual unspecified impurity | - | 0.1 |

| Total impurities | - | 0.3 |

Source: USP-NF[12]

Experimental Protocols

Protocol for HPLC Analysis of Cetirizine Related Substances (Based on European Pharmacopoeia)

Objective: To determine the levels of known and unknown impurities in a cetirizine dihydrochloride sample.

Materials:

-

Cetirizine dihydrochloride sample

-

Cetirizine dihydrochloride CRS (Certified Reference Standard)

-

Cetirizine impurity A CRS

-

Acetonitrile (HPLC grade)

-

Sulphuric acid (analytical grade)

-

Water (HPLC grade)

Chromatographic Conditions:

-

Column: Silica gel for chromatography (5 µm), 0.25 m x 4.6 mm

-

Mobile Phase: A mixture of dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V)

-

Flow Rate: 1 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 20 µl

-

Run Time: 3 times the retention time of cetirizine

Procedure:

-

Test Solution Preparation: Dissolve 20.0 mg of the cetirizine dihydrochloride sample in the mobile phase and dilute to 100.0 mL with the mobile phase.

-

Reference Solution (a) Preparation (for system suitability): Dissolve 5.0 mg of cetirizine dihydrochloride CRS and 5.0 mg of cetirizine impurity A CRS in the mobile phase and dilute to 25.0 mL. Dilute 1.0 mL of this solution to 100.0 mL with the mobile phase.

-

Reference Solution (b) Preparation (for quantification): Dilute 2.0 mL of the test solution to 50.0 mL with the mobile phase. Dilute 5.0 mL of this solution to 100.0 mL with the mobile phase.

-

System Suitability: Inject reference solution (a). The resolution between the peaks due to cetirizine and impurity A should be a minimum of 3. The symmetry factor for the peaks should be a maximum of 2.0.

-

Analysis: Inject the test solution and reference solution (b).

-

Calculation: Calculate the percentage of each impurity by comparing the peak areas in the chromatogram of the test solution with the peak area of cetirizine in the chromatogram of reference solution (b).

Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of cetirizine under various stress conditions.

Procedure:

-

Acid Hydrolysis: Treat 5 mg of cetirizine dihydrochloride with 5 mL of 0.1 M HCl. Heat the solution in a dry air oven at 105°C.[3]

-

Base Hydrolysis: Treat 5 mg of cetirizine dihydrochloride with 5 mL of 0.1 M NaOH. Heat the solution in a dry air oven at 105°C.[3]

-

Oxidative Degradation: Treat a solution of cetirizine dihydrochloride with 3% hydrogen peroxide.

-

Thermal Degradation: Expose solid cetirizine dihydrochloride to dry heat at 70°C for 12 hours.[4]

-

Photolytic Degradation: Expose a solution of cetirizine dihydrochloride to UV light for 24 hours.[4]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the degradation products from the parent drug.

Visualizations

Cetirizine Metabolic Pathway

Caption: Major metabolic pathways of cetirizine.

Experimental Workflow for Impurity Analysis

Caption: A typical workflow for cetirizine impurity analysis.

Conclusion

The identification and characterization of related compounds are paramount for ensuring the quality, safety, and efficacy of cetirizine products. This technical guide has provided a detailed overview of the common impurities, robust analytical methodologies for their detection, and the regulatory acceptance criteria. The presented experimental protocols and workflows offer a practical framework for laboratories involved in the analysis of cetirizine. A thorough understanding and implementation of these principles are essential for compliance with regulatory standards and for delivering high-quality pharmaceutical products to patients.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. researchgate.net [researchgate.net]

- 6. Cetirizine - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ovid.com [ovid.com]

- 9. drugfuture.com [drugfuture.com]

- 10. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]

- 11. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uspnf.com [uspnf.com]

Origin of impurities in cetirizine dihydrochloride synthesis

An In-depth Technical Guide on the Origin of Impurities in Cetirizine Dihydrochloride Synthesis

Introduction

Cetirizine dihydrochloride, a potent second-generation H1 histamine receptor antagonist, is widely used for the management of various allergic conditions. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. The synthesis of cetirizine, a complex multi-step process, can inadvertently lead to the formation of various impurities. These impurities can arise from starting materials, intermediates, side reactions, reagents, or degradation of the final product. This technical guide provides a comprehensive overview of the common synthetic routes for cetirizine dihydrochloride and delves into the origins of process-related impurities.

Common Synthetic Routes for Cetirizine Dihydrochloride

Several synthetic pathways for the production of cetirizine dihydrochloride have been reported, each with its own set of potential impurity profiles. The choice of a particular route often depends on factors such as cost, efficiency, and environmental impact.[1]

Route 1: Alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

This is a widely employed method that involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable 2-(2-chloroethoxy)acetic acid derivative.[1][2][3] The resulting ester or amide is then hydrolyzed to yield cetirizine, which is subsequently converted to its dihydrochloride salt.[1][2]

Route 2: From 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol

This pathway involves the O-alkylation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol with a haloacetic acid derivative, such as 2-chloro-N,N-dimethylacetamide or sodium chloroacetate.[4][5] The resulting intermediate is then hydrolyzed to produce cetirizine.[4]

Route 3: Oxidation of Hydroxyzine

This route offers a more direct approach where hydroxyzine, a structurally related first-generation antihistamine, is catalytically oxidized to form cetirizine.[6] This method can be advantageous due to the fewer number of synthetic steps.

Origin and Classification of Impurities

The impurities in cetirizine dihydrochloride can be broadly categorized as process-related impurities and degradation products. Process-related impurities are further subdivided based on their source.

Starting Material-Related Impurities

These impurities are present in the initial raw materials and can persist through the synthesis to contaminate the final product.

-

Impurity F (Deschloro Cetirizine) : If the starting material, 4-chlorobenzophenone, contains benzophenone as an impurity, this can lead to the formation of 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid, also known as Deschloro Cetirizine.[4][7][8][9]

-

Positional Isomers (Impurity C) : The presence of 2- or 3-chlorobenzophenone isomers in the 4-chlorobenzophenone starting material can result in the corresponding positional isomers of cetirizine, such as (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid.[4][10][11]

Intermediate-Related Impurities

These impurities are typically unreacted starting materials or intermediates from a preceding step.

-

Impurity A (Chlorobenzhydryl piperazine) : Incomplete alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine can lead to its presence in the final product.[12][13][14][15] This compound is a key starting material in several synthetic routes.

-

Unreacted Ethanolic Precursor : In routes starting from 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, failure to achieve complete conversion can result in this intermediate carrying over.

Side Reaction By-products

These impurities are formed from unintended reactions occurring in parallel to the main synthetic pathway.

-

Impurity B (Cetirizine Acetic Acid) : This impurity, 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid, can be formed as a by-product during the synthesis.[][17][18][19][20][21]

-

Dimer Impurity (Impurity D) : Dimerization reactions can lead to impurities such as 1,4-Bis(4-Chlorobenzhydryl)Piperazine.[22][23]

-

N-Oxide Impurity : Oxidation of the tertiary amine in the piperazine ring can lead to the formation of Cetirizine N-Oxide, particularly if oxidizing agents are present or during storage.[24]

Summary of Common Cetirizine Impurities

The following table summarizes the common impurities found in the synthesis of cetirizine dihydrochloride, along with their probable origins.

| Impurity Name | Chemical Name | Structure | Probable Origin |

| Impurity A [12][13] | (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine |  | Unreacted starting material/intermediate. |

| Impurity B [][17] | (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid |  | Side reaction by-product. |

| Impurity C [10][11] | (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid |  | Isomer in starting material (2-chlorobenzophenone). |

| Impurity D [22][23] | 1,4-Bis(4-Chlorobenzhydryl)Piperazine |  | Dimerization by-product. |

| Impurity F [7][8] | 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid |  | Impurity in starting material (benzophenone). |

| N-Oxide [24] | Cetirizine N-Oxide |  | Oxidation of the final product or intermediate. |

(Note: Placeholder images are used for structures. In a real-world scenario, these would be chemical drawings.)

Experimental Protocols

Controlling impurities requires robust analytical methods to detect and quantify them, as well as carefully controlled reaction and purification protocols.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the determination of cetirizine and its related impurities.[25]

-

Objective: To separate and quantify cetirizine dihydrochloride, its known impurities, and any preservatives in the formulation.

-

Chromatographic System:

-

Sample Preparation:

-

Accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase to achieve a known concentration (e.g., 500 µg/mL).

-

Prepare reference standards of each impurity in the mobile phase at a known concentration (e.g., 1 µg/mL).

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks interfere.

-

Inject the reference standard solutions to determine their retention times and response factors.

-

Inject the sample solution.

-

Identify and quantify any impurities in the sample by comparing their retention times and peak areas to those of the reference standards.

-

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[25]

Synthetic Protocol Example: Hydrolysis and Salification

This protocol describes the final steps in many synthetic routes: converting an intermediate to cetirizine and then to its dihydrochloride salt.[4][26]

-

Objective: To hydrolyze the cetirizine amide or ester intermediate to cetirizine free base, followed by conversion to cetirizine dihydrochloride.

-

Materials:

-

Cetirizine amide or ester intermediate.

-

Aqueous potassium or sodium hydroxide solution (for hydrolysis).

-

Acetone (or another suitable solvent).

-

Concentrated hydrochloric acid.

-

-

Procedure:

-

Hydrolysis: The cetirizine intermediate (e.g., 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide) is subjected to alkaline hydrolysis by heating with an aqueous solution of a base like sodium hydroxide.[4]

-

Work-up: After the reaction is complete (monitored by HPLC), the reaction mixture is cooled. The pH is adjusted to isolate the cetirizine free base, which may involve extraction with an organic solvent. The organic layer is then washed and dried.

-

Salification: The isolated cetirizine free base is dissolved or suspended in a suitable solvent like acetone.[26] The solution is heated (e.g., to 50 °C), and a stoichiometric amount of concentrated hydrochloric acid is added with vigorous stirring.[26]

-

Crystallization and Isolation: The mixture is stirred and allowed to cool to room temperature, during which the cetirizine dihydrochloride precipitates as a white solid.[26]

-

Purification: The precipitate is collected by filtration, washed with cold solvent (e.g., acetone), and dried under vacuum to yield the final, purified API.[26] The purity of the final product is confirmed by HPLC.

-

Conclusion

The control of impurities in the synthesis of cetirizine dihydrochloride is a critical aspect of pharmaceutical manufacturing. A thorough understanding of the synthetic route, potential side reactions, and the stability of intermediates and the final product is essential for identifying and controlling the impurity profile. Strict control over the purity of starting materials, optimization of reaction conditions, and the use of robust purification and analytical methods are all necessary to ensure the production of high-quality cetirizine dihydrochloride that meets the stringent requirements of regulatory bodies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cetirizine - Wikipedia [en.wikipedia.org]

- 3. CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. lookchem.com [lookchem.com]

- 5. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Cetirizine EP Impurity F | 83881-53-2 | SynZeal [synzeal.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Cetirizine impurity F | 83881-53-2 | IC46028 | Biosynth [biosynth.com]

- 10. Cetirizine Impurity C dihydrochloride | C21H27Cl3N2O3 | CID 129318506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN113861131B - Preparation method of cetirizine impurity C - Google Patents [patents.google.com]

- 12. Cetirizine EP Impurity A | 303-26-4 | SynZeal [synzeal.com]

- 13. Cetirizine EP Impurity A | 303-26-4 [chemicea.com]

- 14. Cetirizine impurity A European Pharmacopoeia (EP) Reference Standard | 303-26-4 [sigmaaldrich.com]

- 15. Cetirizine impurity A CRS | LGC Standards [lgcstandards.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. cleanchemlab.com [cleanchemlab.com]

- 19. Cetirizine EP Impurity B | CAS No- 113740-61-7 [chemicea.com]

- 20. CAS 113740-61-7 Cetirizine EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 21. Cetirizine EP Impurity B | CAS No- 113740-61-7 | Simson Pharma Limited [simsonpharma.com]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. Cetirizine EP Impurity D Dihydrochloride | CAS No- 856841-95-7 | Simson Pharma Limited [simsonpharma.com]

- 24. pharmaffiliates.com [pharmaffiliates.com]

- 25. ovid.com [ovid.com]

- 26. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: HPLC Analytical Method for the Quantification of Cetirizine Impurity D

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the relief of allergies. The quality and safety of pharmaceutical products are ensured by monitoring and controlling impurities. Cetirizine Impurity D, identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine[1][2], is a process-related impurity that needs to be accurately quantified to ensure the quality of Cetirizine drug substances and products. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, primarily based on the European Pharmacopoeia (Ph. Eur.) monograph for Cetirizine dihydrochloride related substances.[3] An alternative modern reversed-phase (RP) HPLC method is also presented, offering improved reproducibility.[4]

This document provides detailed experimental protocols, validation data, and visual workflows to assist researchers, scientists, and drug development professionals in implementing this analytical method.

Experimental Protocols

The following protocols describe the necessary steps for the quantification of this compound using HPLC.

Protocol 1: European Pharmacopoeia HILIC Method

This method is adapted from the European Pharmacopoeia for the analysis of related substances in Cetirizine dihydrochloride.[3]

Materials and Reagents:

-

Cetirizine Dihydrochloride Reference Standard (CRS)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Sulphuric acid (analytical grade)

-

Purified water (HPLC grade)

-

Silica gel column for chromatography (5 µm, 4.6 x 250 mm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Silica gel for chromatography, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile, Water, Dilute Sulphuric Acid (93:6.6:0.4 V/V/V) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometer at 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | At least 3 times the retention time of the main Cetirizine peak |

Preparation of Solutions:

-

Test Solution: Dissolve 20.0 mg of the Cetirizine substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.[3]

-

Reference Solution (for quantification of Impurity D): Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 µg/mL).

-

System Suitability Solution: Dissolve 5.0 mg of Cetirizine Dihydrochloride CRS and an appropriate amount of this compound reference standard in the mobile phase and dilute to 25.0 mL. Further dilute as needed to achieve a concentration suitable for assessing resolution.

Protocol 2: Modernized Reversed-Phase (RP) HPLC Method

This method is an alternative to the Ph. Eur. HILIC method, offering improved robustness.[4]

Materials and Reagents:

-

Cetirizine Dihydrochloride Reference Standard

-

This compound Reference Standard

-

Methanol (gradient grade)[4]

-

Perchloric acid solution (analytical grade)[4]

-

Purified water (HPLC grade)

-

C18 column (e.g., 4.6 x 100 mm, 2.5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 100 mm, 2.5 µm |

| Mobile Phase | A mixture of purified water and methanol. The aqueous phase contains 0.05% v/v perchloric acid solution.[4] A gradient elution may be required for optimal separation. |

| Flow Rate | To be optimized based on the column dimensions (typically 0.8-1.2 mL/min). |

| Detection | UV Spectrophotometer at 230 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 30°C |

Preparation of Solutions:

-

Sample Solvent: A mixture of acetonitrile and water (e.g., 90:10 v/v).[4]

-

Test Solution: Prepare a solution of the Cetirizine sample in the sample solvent at a concentration of approximately 1 mg/mL.[4]

-

Standard Solution (Impurity D): Prepare a stock solution of this compound reference standard in the sample solvent. Further dilute to achieve a final concentration at the specification level (e.g., 0.15% of the test solution concentration, which would be approximately 1.5 µg/mL).[4]

Data Presentation

The following tables summarize the quantitative data for the validation of an HPLC method for Cetirizine and its impurities.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Resolution | Minimum of 3 between Cetirizine and Impurity D peaks[3] |

| Tailing Factor (Symmetry Factor) | Not more than 2.0 for the Cetirizine peak[3] |

| Relative Standard Deviation (RSD) | Not more than 10.0% for replicate injections |

Table 2: Method Validation Data for Cetirizine Impurities (Modernized RP-HPLC Method) [4]

| Parameter | Result |

| Linearity Range (Impurities) | LQ (0.03%) to 0.30% (0.6 to 6.0 µg/mL)[4] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.0065% (for impurity F, as an example)[4] |

| Limit of Quantification (LOQ) | 0.03% (0.6 µg/mL)[4] |

| Accuracy (Recovery) | Within 98-102% |

| Precision (RSD) | < 2.0% |

Mandatory Visualization

The following diagrams illustrate the experimental workflows.

Caption: Experimental Workflow for this compound Quantification.

Caption: Sample Preparation and Injection Workflow.

The quantification of this compound is critical for ensuring the quality and safety of Cetirizine drug products. The European Pharmacopoeia provides a HILIC method suitable for this purpose.[3] For enhanced reproducibility and robustness, a modernized reversed-phase HPLC method offers a reliable alternative.[4] The protocols and data presented in this application note provide a comprehensive guide for the implementation and validation of an HPLC method for the accurate quantification of this compound in a research or quality control setting. Adherence to system suitability criteria is essential for ensuring the validity of the results obtained.

References

Development of a Stability-Indicating Assay for Cetirizine and Its Impurities: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a stability-indicating assay for cetirizine and its impurities. The protocols and data presented herein are compiled from various validated methods and research findings, offering a robust starting point for analytical method development and drug stability studies.

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies.[1] During its synthesis and storage, various impurities and degradation products can emerge, potentially affecting its safety and efficacy. Therefore, a validated stability-indicating assay method (SIAM) is crucial for ensuring the quality, safety, and shelf-life of cetirizine drug products. A SIAM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products.[2]

This application note details the necessary steps for developing and validating a High-Performance Liquid Chromatography (HPLC) method for this purpose, including forced degradation studies to ensure the method's specificity.

Experimental Protocols

Materials and Reagents

-